molecular formula C16H14N2O B12274906 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole

Katalognummer: B12274906
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: UZGJIGDOBYDPOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a heterocyclic compound that combines the structural features of isoquinoline and oxazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole typically involves the condensation of 3,4-dihydroisoquinoline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a modified Strecker reaction, where 3,4-dihydroisoquinoline reacts with an aldehyde and a cyanating agent in the presence of a catalyst such as silica-supported sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of target proteins, leading to effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2

InChI-Schlüssel

UZGJIGDOBYDPOH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.